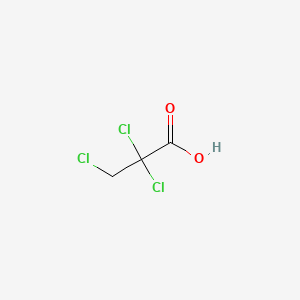
Chloropon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloropon is a herbicide that controls annnual & perennial grasses including couch and foxtails.
Aplicaciones Científicas De Investigación
Remote Sensing and Photosynthesis Monitoring Chlorophyll a fluorescence (ChlF) is extensively used in studying photosynthesis at leaf and subcellular levels. It's now measurable from remote sensing platforms, providing a new optical means to track photosynthesis and gross primary productivity of terrestrial ecosystems (Porcar‐Castell et al., 2014).
Plant Physiology and Ecophysiology Studies ChlF analysis is a powerful technique in plant physiology and ecophysiology, offering insights into the organization and functionality of the photosynthetic process. It helps in understanding plant responses to environmental stress (Maxwell & Johnson, 2000).
Stress Physiology in Cereal Crops ChlF technique is useful in eco-physiological studies, especially in assessing cereal crop responses to various environmental stresses like water, heat, salt, and chilling stress (Sayed, 2003).
Understanding Photosynthetic Mechanisms ChlF is key in understanding the photosynthetic mechanisms and as an indicator of how plants respond to environmental changes. This information is crucial for crop improvement and ecological research (Murchie & Lawson, 2013).
Crop Production Strategies Routine use of ChlF to monitor photosynthetic performance can improve crop production strategies. It's particularly useful in screening programs for plant stress tolerance and enhancing crop yield and biomass (Baker & Rosenqvist, 2004).
Microalgal Biotechnology ChlF has become a convenient technique in microalgal biotechnology to monitor a culture’s photosynthetic performance. It's also used in experimental studies for optimizing biomass productivity and identifying marker processes for compound synthesis (Masojídek, Vonshak, & Torzillo, 2010).
Postharvest Research in Ornamental Foliage ChlF transient analysis is validated for determining postharvest changes in the photosynthetic apparatus in ornamental foliage species. This technique can predict postharvest stresses and longevity of cut foliage (Wijethunga et al., 2022).
Horticultural Research Chlorophyll fluorescence imaging (CFI) is used in horticultural research, especially in diagnosing biotic or abiotic stresses in preharvest and postharvest conditions. CFI can detect stresses before visual symptoms appear, aiding in genotype screening (Gorbe & Calatayud, 2012).
In Situ Phytoplankton Monitoring Chlorophyll a fluorometry is used for in situ monitoring of phytoplankton in the ocean, providing estimates of phytoplankton biomass and helping in oceanographic research (Leeuw, Boss, & Wright, 2013).
Propiedades
Número CAS |
3278-46-4 |
|---|---|
Nombre del producto |
Chloropon |
Fórmula molecular |
C3H3Cl3O2 |
Peso molecular |
177.41 g/mol |
Nombre IUPAC |
2,2,3-trichloropropanoic acid |
InChI |
InChI=1S/C3H3Cl3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) |
Clave InChI |
QZEKHJXYZSJVCL-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)(Cl)Cl)Cl |
SMILES canónico |
C(C(C(=O)O)(Cl)Cl)Cl |
Apariencia |
Solid powder |
melting_point |
65.5 °C |
Otros números CAS |
3278-46-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Chloropon; Omnidel; TCP; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



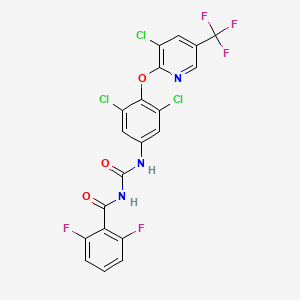
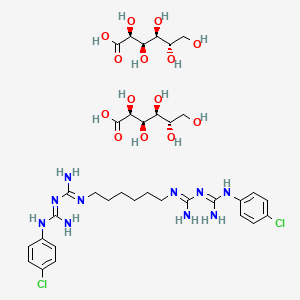

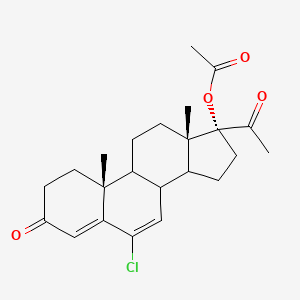
![N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea](/img/structure/B1668730.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1668732.png)
![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668734.png)
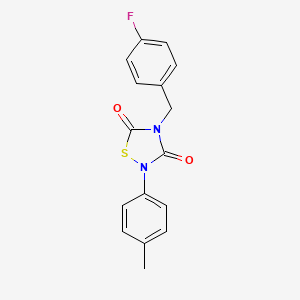
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
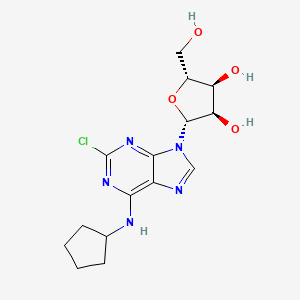
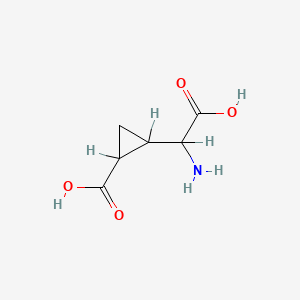
![6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)
![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)